5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 g/mol . The compound is also known by other names such as 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde and 5-(2-Methoxy-4-nitro-phenyl)-furan-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C12H9NO5/c1-17-12-6-8 (13 (15)16)2-4-10 (12)11-5-3-9 (7-14)18-11/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure. The compound has a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a carbaldehyde group .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a topological polar surface area of 85.3 Ų, a heavy atom count of 18, and a complexity of 316 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 . The compound’s exact mass and monoisotopic mass are both 247.04807239 g/mol .Scientific Research Applications
Thermodynamic Properties
Research has been conducted on the thermodynamic properties of derivatives of 5-(2-nitrophenyl)furan-2-carbaldehyde, which includes 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde. Studies have utilized methods like Knudsen’s effusion to determine the temperature dependence of saturated vapor pressure, leading to calculations of enthalpies, entropies, and Gibbs energies of sublimation and evaporation at 298.15 K. These findings aid in optimizing synthesis, purification, and application processes for such compounds (Dibrivnyi et al., 2015).
Synthesis and Characterization
Various research efforts have focused on the synthesis and characterization of derivatives of this compound. For example, synthesis of isoxazole derivatives using this compound has been reported, which includes studies on their antibacterial and antifungal activities (Dhaduk & Joshi, 2022). Additionally, there has been research on the synthesis of benzofuran adenosine antagonists using related compounds, which is valuable for structure-activity studies (Hutchinson, Luetjens, & Scammells, 1997).
Biological and Antimicrobial Activities
Studies have also been conducted on the biological potential and antimicrobial activities of derivatives, highlighting their potential for creating effective antimicrobial agents. This includes evaluating their effect on various bacterial strains and fungi (Biointerface Research in Applied Chemistry, 2021). Additionally, compounds derived from similar chemical structures have shown neuroprotective activity and potential for development as drugs for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (24721) and melting point (103-104°C), suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde are not fully understood yet. It is known that furan derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific functional groups present in the compound, including the methoxy, nitro, and aldehyde groups .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHUPCUZFVRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351058 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299202-82-7 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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